molecular formula C19H26N2O4S B5611578 (4aS*,7aR*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5611578
M. Wt: 378.5 g/mol
InChI Key: OYLGVPVCMNCPQC-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules known for their intricate structures and potential bioactive properties. Such compounds often involve multi-step syntheses and are analyzed through advanced techniques to elucidate their structures, properties, and reactivity.

Synthesis Analysis

The synthesis of complex molecules similar to the one described typically involves multi-step reactions, starting from readily available substrates. Methods such as condensation reactions, cyclization processes, and functional group transformations are common. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocycles often requires the careful selection of starting materials and reaction conditions to achieve the desired regioselectivity and yield (Mazhukin et al., 1994).

Molecular Structure Analysis

The molecular structure of complex heterocycles is typically confirmed using techniques like NMR spectroscopy and X-ray crystallography. These methods allow for the precise determination of molecular configurations, conformations, and relative stereochemistry. For instance, the X-ray structure analysis provides detailed insights into the molecule's geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential biological activity (Demircioğlu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving such molecules often explore their reactivity towards nucleophiles, electrophiles, and various reagents to introduce or modify functional groups. The compound's reactivity can be influenced by its heterocyclic structure, substituents, and stereochemistry. Studies on similar molecules have revealed diverse reactivity patterns that are useful in synthetic organic chemistry and medicinal chemistry applications (Gein & Mar'yasov, 2015).

properties

IUPAC Name

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1H-inden-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-25-10-9-20-7-8-21(18-13-26(23,24)12-17(18)20)19(22)16-6-5-14-3-2-4-15(14)11-16/h5-6,11,17-18H,2-4,7-10,12-13H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLGVPVCMNCPQC-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.